molecular formula C11H14N4 B1373313 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline CAS No. 1147746-77-7

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline

Cat. No. B1373313
M. Wt: 202.26 g/mol
InChI Key: AQXJICYQPAOGGM-UHFFFAOYSA-N
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Description

The compound “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms . The compound is likely to have similar properties to other triazole derivatives, which are known for their broad range of biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline”, often involves the use of “Click” chemistry and Suzuki-Miyaura cross-coupling reactions . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” can be analyzed using various spectroscopic techniques. The presence of the 1,2,4-triazole ring and the propan-2-yl group can be confirmed by 1H-NMR and Mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” are likely to be similar to those of other 1,2,4-triazole derivatives. These compounds are known to undergo various reactions, including those with carbonic anhydrase-II enzyme .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” can be inferred from related compounds. For instance, 2,6-Diisopropylaniline, a related compound, is a colorless liquid .

Scientific Research Applications

Triazole Derivatives and Their Importance

Triazole derivatives, including structures similar to 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, are of significant interest in scientific research due to their diverse biological activities and potential therapeutic applications. Triazole compounds are known for their stability and the ability to undergo various chemical modifications, making them versatile scaffolds in drug discovery and other applications (Ferreira et al., 2013).

Environmental Applications

The remediation of aniline and its derivatives from wastewater is a critical environmental concern. Aniline compounds, including those related to 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, are used extensively in the pharmaceutical and dye industries, necessitating efficient removal methods from waste streams to mitigate their harmful effects on public health and aquatic ecosystems. Advanced oxidation processes (AOPs) have been identified as cost-effective and efficient technologies for this purpose (Chaturvedi & Katoch, 2020).

Biological and Chemical Properties

The exploration of 1,2,4-triazole derivatives has shown that these compounds exhibit a broad range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The chemical versatility of triazoles allows for the synthesis of biologically active substances with potential applications in various therapeutic areas (Ohloblina, 2022).

Synthetic Routes and Applications

The synthesis of 1,4-disubstituted 1,2,3-triazoles, which share a similar triazole core with 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline, is of particular interest due to their applications in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. These compounds demonstrate significant interactions with biological targets due to their ability to engage in hydrogen bonding and dipole-dipole interactions (Kaushik et al., 2019).

Future Directions

The future research directions for “2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline” could involve further exploration of its potential applications in the development of new polymers, as well as its potential as a novel class of potential carbonic anhydrase-II inhibitors .

properties

IUPAC Name

2-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-5-3-4-6-9(8)12/h3-7H,12H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXJICYQPAOGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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